molecular formula C20H32N2O3 B10888012 4-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholine

4-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholine

Cat. No.: B10888012
M. Wt: 348.5 g/mol
InChI Key: VIUNDWBJIPFQCY-UHFFFAOYSA-N
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Description

4-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholine is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 2,4-dimethoxybenzyl group and a morpholine ring substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.

    Introduction of the 2,4-Dimethoxybenzyl Group: This step involves the alkylation of the piperidine ring with 2,4-dimethoxybenzyl chloride under basic conditions.

    Formation of the Morpholine Ring: The morpholine ring is introduced through a cyclization reaction involving a suitable diol and an amine.

    Final Coupling: The final step involves coupling the substituted piperidine and morpholine rings under appropriate conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for certain steps, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholine can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, which may reduce ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl position, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

4-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-Dimethoxybenzyl)piperidine: Similar in structure but lacks the morpholine ring.

    N-Benzylpiperidine: Contains a benzyl group but lacks the dimethoxy substitutions and morpholine ring.

    2,6-Dimethylmorpholine: Contains the morpholine ring with methyl substitutions but lacks the piperidine and benzyl groups.

Uniqueness

4-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholine is unique due to the combination of its piperidine and morpholine rings, along with the specific substitutions on the benzyl group

Properties

Molecular Formula

C20H32N2O3

Molecular Weight

348.5 g/mol

IUPAC Name

4-[1-[(2,4-dimethoxyphenyl)methyl]piperidin-4-yl]-2,6-dimethylmorpholine

InChI

InChI=1S/C20H32N2O3/c1-15-12-22(13-16(2)25-15)18-7-9-21(10-8-18)14-17-5-6-19(23-3)11-20(17)24-4/h5-6,11,15-16,18H,7-10,12-14H2,1-4H3

InChI Key

VIUNDWBJIPFQCY-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C2CCN(CC2)CC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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